

Application Note: Profiling 4-Chloro-6-phenoxyquinoline Scaffolds in Oncology

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Compound of Interest

Compound Name: 4-Chloro-6-phenoxyquinoline

CAS No.: 769952-75-2

Cat. No.: B1418937

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Executive Summary

4-Chloro-6-phenoxyquinoline (and its structural analogs) represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a class of potent Receptor Tyrosine Kinase (RTK) inhibitors.^[1] This structural motif is central to the design of Type II ATP-competitive inhibitors targeting c-Met (HGFR), VEGFR-2, and Aurora Kinase B.^[1]

This application note provides a rigorous technical framework for researchers utilizing **4-chloro-6-phenoxyquinoline** derivatives to interrogate oncogenic signaling. It details protocols for solubilization, cytotoxicity profiling, and mechanistic validation via phosphorylation analysis of the HGF/c-Met axis.

Scientific Background & Mechanism

2.1 The Pharmacophore

The **4-chloro-6-phenoxyquinoline** structure functions as a kinase hinge-binder.^[1]

- Quinoline Nitrogen (N1): Typically forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Met1160 in c-Met).^[1]

- 6-Phenoxy Group: Extends into the hydrophobic back-pocket (selectivity pocket), often interacting with the "gatekeeper" residues.[1] This extension is critical for stabilizing the kinase in its inactive "DFG-out" conformation (Type II inhibition).[1]
- 4-Chloro Position: Serves as a reactive handle for nucleophilic aromatic substitution () to attach solubilizing groups (e.g., piperazines, morpholines) or additional binding motifs during lead optimization.

2.2 Mechanism of Action: c-Met Inhibition

In cancer cell lines driven by MET amplification (e.g., MKN-45 gastric cancer) or HGF autocrine loops, these compounds block the phosphorylation of the c-Met activation loop (Tyr1234/1235). This blockade arrests downstream signaling cascades:[1]

- PI3K/AKT: Cell survival and anti-apoptosis.[1]
- RAS/MAPK (ERK): Cell proliferation.[1]
- FAK/Paxillin: Cell migration and metastasis (a hallmark of c-Met activation).[1]



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Caption: Signal transduction cascade downstream of c-Met. The quinoline scaffold inhibits the autophosphorylation step (P_cMet).

Experimental Protocols

Protocol A: Compound Reconstitution & Storage

Rationale: **4-Chloro-6-phenoxyquinoline** derivatives are highly lipophilic (LogP > 3.5).[1]

Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative IC50 results.[1]

- Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]
- Stock Concentration: Prepare a 10 mM or 50 mM master stock.
 - Calculation: $\text{Mass (mg)} = [\text{Concentration (mM)} \times \text{Volume (mL)} \times \text{MW (g/mol)}] / 1000$. [1]
- Dissolution: Vortex vigorously for 1 minute. If particulate remains, sonicate at 37°C for 5 minutes.
- Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.[1]

Protocol B: In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the half-maximal inhibitory concentration (IC50) in c-Met dependent cell lines.

Recommended Cell Lines:

- MKN-45: Gastric carcinoma (MET amplified, highly sensitive).[1]
- EBC-1: Lung squamous cell carcinoma (MET amplified).[1]
- A549: Lung carcinoma (Wild-type MET, moderate sensitivity).[1]

Workflow:

- Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media (RPMI-1640 + 10% FBS). Incubate for 24 hours to allow attachment.
- Treatment:

- Prepare serial dilutions of the compound in culture media.[1]
- Range: 9-point dilution series (e.g., 10 μ M down to 0.001 μ M).
- DMSO Control: Ensure final DMSO concentration is <0.1% in all wells.
- Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.
- Readout (CCK-8 Method):
 - Add 10 μ L of CCK-8 reagent (WST-8) to each well.[1]
 - Incubate for 1–4 hours until orange color develops.
 - Measure Absorbance at 450 nm.
- Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC₅₀.

Data Interpretation Table:



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| H460 | Wild-Type | > 1 μ M | > 10 μ M |[1]

Protocol C: Western Blotting for Pathway Analysis

Objective: Confirm that cytotoxicity is due to c-Met inhibition and not off-target toxicity.

- Treatment: Seed MKN-45 cells in 6-well plates. Treat with compound at 0, 0.1, 1.0, and 5.0 μM for 6 hours.
 - Stimulation (Optional): For non-amplified lines (e.g., A549), starve cells in serum-free media for 12h, then treat with compound for 2h, followed by stimulation with HGF (50 ng/mL) for 15 minutes.
- Lysis: Wash with ice-cold PBS containing 1 mM Na_3VO_4 (phosphatase inhibitor).[1] Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]
- Detection Targets:
 - Primary: p-c-Met (Tyr1234/1235) – Marker of target engagement.[1]
 - Secondary: p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204) – Downstream effectors.[1]
 - Loading Control: GAPDH or Beta-Actin.[1]
- Result Validation: A successful "hit" will show dose-dependent reduction in p-c-Met and p-AKT bands without significantly affecting Total c-Met levels.[1]



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Caption: Parallel workflow for phenotypic screening (Viability) and mechanistic validation (Western Blot).

Troubleshooting & Optimization

- Issue: Precipitation in Media.
 - Cause: High lipophilicity of the phenoxyquinoline core.[1]
 - Solution: Dilute the DMSO stock into media stepwise with vigorous vortexing.[1] Do not exceed 100 μ M in the assay.
- Issue: Lack of Potency in A549 cells.
 - Cause: A549 cells are not driven solely by c-Met.[1]
 - Solution: Use MKN-45 or EBC-1 (MET-addicted) for primary screening.[1] In A549, potency is only observed if the compound also inhibits EGFR or if HGF stimulation is used.[1]
- Issue: High Background in Western Blot.
 - Cause: Phosphatase activity.[1]
 - Solution: Ensure Lysis Buffer contains fresh Sodium Orthovanadate (Na_3VO_4) and Sodium Fluoride (NaF).[1] Keep lysates on ice at all times.[1]

References

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